![molecular formula C15H16N2O4S B2534386 Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate CAS No. 313469-63-5](/img/structure/B2534386.png)
Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound. It is related to the class of compounds known as thiazoles . Thiazoles are significant in medicinal chemistry and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazoles are diverse and depend on the specific functional groups present in the molecule . The reactions can involve both the thiazole ring and the other functional groups attached to it .科学的研究の応用
Ethylene Inhibition and Plant Growth
Compounds that influence ethylene production and perception in plants are of significant interest for both basic and applied plant sciences. Ethylene is a critical plant hormone involved in various developmental processes and stress responses. The manipulation of ethylene signaling pathways can lead to improved plant growth under stress conditions and enhanced shelf life of agricultural produce. For instance, compounds like 1-methylcyclopropene (1-MCP) have been used to inhibit ethylene perception, thereby delaying fruit ripening and senescence, which is crucial for the post-harvest quality of fruits and vegetables (Martínez-Romero et al., 2007). Similar research could explore the application of Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate in the modulation of ethylene-related processes.
Antimicrobial and Antitumor Agents
The structural motif of thiazole and its derivatives has been widely investigated for its antimicrobial and antitumor properties. Thiazoles serve as core structures for the development of compounds with significant biological activities. For instance, the medicinal perspective of 2,4‐thiazolidinediones, a related thiazole derivative, outlines its role as antimicrobial, antitumor, and antidiabetic agents, highlighting the versatility of thiazole compounds in medicinal chemistry (Singh et al., 2022). This suggests that this compound could potentially be explored for similar biological activities.
Environmental and Aquatic Toxicology
Understanding the fate and behavior of chemical compounds in aquatic environments is crucial for assessing their ecological impact. Parabens, for example, are a class of compounds used in various consumer products that have been detected in water bodies, raising concerns about their environmental fate and potential as endocrine disruptors (Haman et al., 2015). Research on this compound could also consider its environmental stability, biodegradability, and potential effects on aquatic life.
作用機序
The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system they interact with . For instance, some thiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
将来の方向性
特性
IUPAC Name |
ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPICPLNZLSEIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)
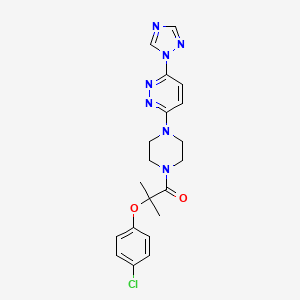
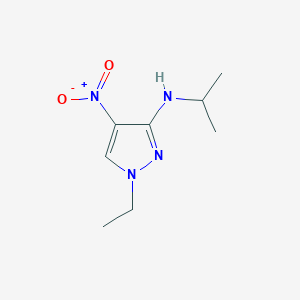
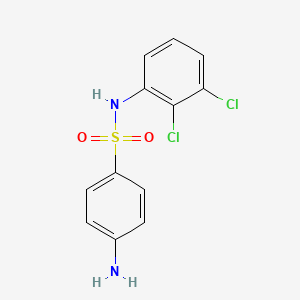
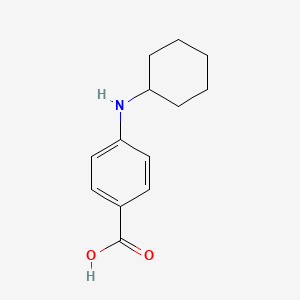
![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

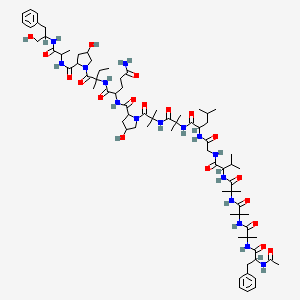
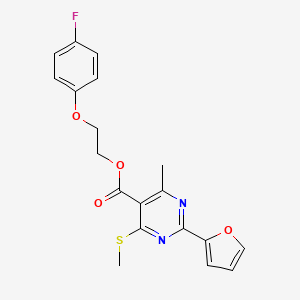
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)